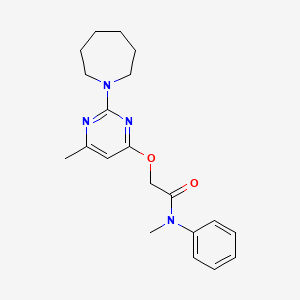

![molecular formula C20H15FN6O2S B2891010 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872856-82-1](/img/structure/B2891010.png)

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the types of hydrogen and carbon atoms present .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing bonds . For example, the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent can lead to the formation of a new pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as melting point determination and mass spectrometry . .科学的研究の応用

Heterocyclic Synthesis and Biological Activities

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : A study highlighted the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine, showcasing their versatility in heterocyclic synthesis (Mohareb et al., 2004).

Antimicrobial Activities of Thiazole and Pyrazole Derivatives : Research into the antimicrobial activities of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety has been conducted, indicating some compounds exhibited promising antimicrobial activities (Gouda et al., 2010).

Novel Fluoro Substituted Compounds with Anti-Cancer Activity : Another study introduced fluoro-substituted benzo[b]pyran compounds, which upon further modification yielded derivatives showing anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Biochemical Impacts and Insecticidal Agents : A novel series of bioactive sulfonamide thiazole derivatives were synthesized and demonstrated significant toxic effects against the cotton leafworm, highlighting their potential as insecticidal agents (Soliman et al., 2020).

A2A Adenosine Receptor Molecular Probes : Research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, revealed high affinity and selectivity as antagonists for the human A2A adenosine receptor, important for studying neurodegenerative disorders (Kumar et al., 2011).

作用機序

Target of Action

Similar compounds with a pyrrolo[2,3-d]pyrimidine skeleton have been associated with diverse biological activities, including enzyme inhibition and antiviral properties .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets leading to significant biological effects .

Biochemical Pathways

Compounds with similar structures have been found to exhibit antiviral activity, suggesting they may interact with viral replication or other related pathways .

将来の方向性

The future directions for research on similar compounds could involve the synthesis of new derivatives with improved biological activities . For example, researchers could explore the effects of different substitutions on the pyrimidine ring . Additionally, researchers could investigate the use of these compounds as potential treatments for various diseases .

特性

IUPAC Name |

4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLSAGBQHDJAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)

![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2890938.png)

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)

![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)

![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)